Ethyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate
Description
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
ethyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate |
InChI |
InChI=1S/C12H14N2O2/c1-3-16-12(15)6-10-7-13-11-5-4-9(2)8-14(10)11/h4-5,7-8H,3,6H2,1-2H3 |
InChI Key |
LTJITDUOSCFRHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C2N1C=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing substituted imidazo[1,2-a]pyridin-3-yl-acetic acids involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is effective and allows for the production of a wide range of products, avoiding the complex sequence of multistage syntheses.
Industrial Production Methods: Industrial production methods for this compound typically involve the use of specific reagents that are difficult to source, which can reduce the practical value of the proposed methods . the development of new methods that allow for the synthesis of the target products in one synthetic stage with high yields is an ongoing area of research .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, metal-free oxidation agents, and photocatalysis strategies . These reagents facilitate the direct functionalization of the imidazo[1,2-a]pyridine scaffold, making it a versatile compound for various chemical transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate has a broad spectrum of biological activity and can be used as an antibacterial, antifungal, antiviral, and anti-inflammatory agent . It has also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease . In medicine, derivatives of this compound are widely used, including zolpidem, which is used to treat short-term insomnia and some disorders of brain function .
Mechanism of Action
The mechanism of action of ethyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate involves the blocking of γ-aminobutyric acid receptors, similar to classical benzodiazepine tranquilizers . This blocking action results in a hypnotic effect, making it useful for treating insomnia and other brain function disorders .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituents on the imidazo[1,2-a]pyridine core, significantly altering their physicochemical and biological properties.
Table 1: Structural and Physical Properties of Selected Analogs
Commercial and Research Availability
Biological Activity
Ethyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound has a molecular formula of CHNO and a molecular weight of approximately 218.25 g/mol. The compound features an imidazo[1,2-a]pyridine core with unique substitutions that enhance its biological properties.
The biological activity of this compound is attributed to its interaction with various molecular targets and pathways:
- Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to the modulation of cell proliferation and apoptosis .
- Antimicrobial Activity : this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and function .
- Antiviral Effects : Preliminary studies suggest that this compound may inhibit viral replication by targeting viral enzymes essential for their life cycle .
Biological Activities
The following table summarizes the biological activities associated with this compound:
| Activity | Description |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria. |
| Antiviral | Potentially inhibits replication of certain viruses. |
| Antitumor | Exhibits cytotoxic effects on cancer cell lines through apoptosis induction. |
| Anti-inflammatory | Modulates inflammatory pathways, reducing cytokine production. |
| Analgesic | Demonstrates pain-relief properties in animal models. |
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on human cancer cell lines, demonstrating a dose-dependent inhibition of cell growth with IC values comparable to standard chemotherapeutics .
- Antimicrobial Efficacy : In vitro assays revealed that the compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong antibacterial activity .
- Mechanistic Studies : Research into the compound’s mechanism revealed that it interacts with specific proteins involved in cell signaling pathways, suggesting potential applications in targeted therapies for cancer and infectious diseases .
Q & A
Basic Synthesis: What are the critical steps and reagents for synthesizing Ethyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate?
Answer:
The synthesis typically involves multicomponent condensation reactions. A common method uses 2-aminopyridine derivatives as starting materials, reacted with arylglyoxals and Meldrum’s acid under controlled conditions (e.g., ethanol or dimethoxyethane at 80–100°C) to form the imidazo[1,2-a]pyridine core . Key steps include:
- Cyclization : Formation of the heterocyclic ring via acid/base-catalyzed intramolecular condensation.
- Esterification : Introduction of the ethyl acetate moiety using ethyl bromoacetate or similar reagents .
Purification often employs silica gel column chromatography with solvent gradients (e.g., petroleum ether:ethyl acetate). Yield optimization focuses on solvent polarity, temperature, and catalyst selection (e.g., In(OTf)₃ or Cu(II)-ascorbate) .
Advanced Synthesis: How can reaction conditions be optimized for scalable and reproducible synthesis?
Answer:
Advanced optimization requires Design of Experiments (DOE) to evaluate variables like:
- Catalyst loading : E.g., Cu(II)-ascorbate in aqueous micellar media improves atom economy and reduces waste .
- Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may complicate purification. Green alternatives like water-ethanol mixtures are explored .
- In-line monitoring : Techniques like NMR or HPLC track intermediate formation (e.g., α-bromoketone intermediates) to prevent side reactions .
For industrial scale-up, continuous flow reactors are recommended to maintain temperature/pressure control and improve yield consistency .
Structural Characterization: What analytical methods are essential for confirming the compound’s structure?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C6, acetate at C2). Key signals include δ 1.29 ppm (ethyl CH₃) and δ 4.23 ppm (ester CH₂) .
- X-ray crystallography : Resolves dihedral angles (e.g., 24.6–44.2° for imidazo-pyridine derivatives), critical for understanding π-π stacking in biological interactions .
- HRMS/IR : Validates molecular weight (204.23 g/mol) and functional groups (e.g., ester C=O stretch at 1735 cm⁻¹) .
Biological Activity Evaluation: What in vitro models are suitable for assessing its pharmacological potential?
Answer:
- Anticancer assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Imidazo[1,2-a]pyridines often target kinase pathways or DNA topoisomerases .
- Anti-inflammatory screening : COX-2 inhibition assays (e.g., ELISA) evaluate selectivity over COX-1 .
- Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Mechanism of Action: How can computational methods elucidate its target interactions?
Answer:
- Molecular docking : Predict binding to enzymes like COX-2 or kinases using software (AutoDock Vina). Focus on hydrophobic interactions with the methyl group and hydrogen bonding with the acetate moiety .
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., bromine substitution at C6 enhances electrophilicity) .
- SAR studies : Compare derivatives (e.g., 6-bromo or 7-methyl analogs) to determine critical substituents for activity .
Data Contradiction Analysis: How to resolve discrepancies in reported biological activities?
Answer:
- Standardize assays : Variations in cell lines (e.g., HepG2 vs. HEK293) or incubation times may explain conflicting IC₅₀ values. Use positive controls (e.g., doxorubicin for cytotoxicity) .
- Purity verification : HPLC (≥98% purity) ensures activity is not skewed by impurities .
- Meta-analysis : Cross-reference studies with similar substituents (e.g., 6-methyl vs. 6-bromo derivatives) to isolate structural contributors to activity .
Derivatization Strategies: What modifications enhance its pharmacokinetic properties?
Answer:
- Ester hydrolysis : Convert the ethyl acetate to a carboxylic acid for improved solubility (e.g., using NaOH/EtOH) .
- Halogenation : Introduce bromine at C6 via electrophilic substitution to increase binding affinity .
- Heterocycle fusion : Attach oxadiazole or triazole rings to enhance metabolic stability .
Green Chemistry: How to improve the environmental profile of its synthesis?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
